molecular formula C13H12BrN B1267636 (4-Bromophenyl)(phenyl)methanamine CAS No. 55095-17-5

(4-Bromophenyl)(phenyl)methanamine

Cat. No. B1267636
CAS RN: 55095-17-5
M. Wt: 262.14 g/mol
InChI Key: CUGXLVXNFZFUFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromophenyl compounds often involves bromination reactions and can include steps such as demethylation, esterification, and the use of bromine in acetic acid for regioselective bromination (Guzei, Gunderson, & Hill, 2010). These methods demonstrate the flexibility in synthesizing bromophenyl derivatives, including (4-Bromophenyl)(phenyl)methanamine, by adjusting reaction conditions and reagents.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds has been elucidated through various techniques, including X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the study of similar compounds has shown that the bromine atom significantly influences the electronic distribution and overall geometry of the molecule (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

Bromophenyl compounds are known for their reactivity towards nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity enables the synthesis of a wide range of derivatives with varied chemical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the compound's reactivity and interactions with other molecules (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).

Physical Properties Analysis

The physical properties of (4-Bromophenyl)(phenyl)methanamine derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of substituted groups and the molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including material science and pharmaceuticals (Liu, Robertson, Guiver, Shi, Navessin, & Holdcroft, 2006).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are also critical for the application of (4-Bromophenyl)(phenyl)methanamine derivatives. These properties can be tailored by modifying the compound through substitution reactions, enabling the creation of materials with desired chemical behaviors for specific applications (Rizwan et al., 2018).

Scientific Research Applications

  • Synthetic Intermediate

    • Application: This compound serves as a synthetic intermediate, which means it’s used in the synthesis of other complex molecules .
  • Preparation of Selective Opioid Delta Receptor Ligands

    • Application: This compound has been used in the synthesis of δ-opioid receptor ligands . These ligands can interact with δ-opioid receptors in the body, which are involved in pain regulation.
  • Synthesis of Antifungal Agents

    • Application: This compound has been used in the synthesis of antifungal agents . These agents can be used to treat fungal infections.
  • Synthesis of 7-[(p-bromobenzyl)ureido]-7,8-dihydro-α-bisabolene

    • Application: This compound can be used to synthesize 7-[(p-bromobenzyl)ureido]-7,8-dihydro-α-bisabolene .
  • Synthesis of (4′-fluoro-4-biphenyl)methylamine Derivatives

    • Application: This compound can be used to synthesize (4′-fluoro-4-biphenyl)methylamine derivatives .

properties

IUPAC Name

(4-bromophenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGXLVXNFZFUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)(phenyl)methanamine

CAS RN

55095-17-5
Record name 55095-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=505710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Ammonium formate (20.1 g, 0.318 mol) was placed in a 3-neck flask equipped with temperature controller, mechanical stirrer and a condenser and heated at 150° C. 4-bromobenzophenone (7.2 g, 0.0276 mol) was added at once, the temperature was raised to 165° C. and the mixture was stirred at reflux for twnety-four hours. The reaction mixture was cooled to ambient temperature, triturated in ethyl acetate (350 mL), treated with charcoal and filtered through a Celite pad. The filtrate was concentrated, suspended in concentrated hydrochloric acid (120 mL) and heated at reflux for 8 hours. The reaction mixture was cooled to ambient temperature and the precipitate was collected by filtration. It was triturated in water (120 mL), basified with saturated solution of sodium bicarbonate in water and extracted with ethyl acetate (2×250 mL). The combined organic extracts were dried with magnesium sulfate and concentrated under reduced pressure to yield (4-bromophenyl)(phenyl) methanamine (5.25 g, 0.02 mol) as a white solid.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Muangsri - 2019 - digital.car.chula.ac.th
Enantiomeric separations of seventy-two underivatized chiral alcohols and forty-three trifluoroacetyl derivatives of chiral amines of various structures were investigated by gas …
Number of citations: 0 digital.car.chula.ac.th

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